![molecular formula C12H13N3O2S B5527583 (2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B5527583.png)
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes an aminothioxomethyl group and a dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxyaniline with a suitable aldehyde, followed by the introduction of the aminothioxomethyl group through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. The aminothioxomethyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenylamino group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: Contains a methoxyphenyl group similar to the dimethoxyphenyl group in the compound.
Uniqueness
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyanilino)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-16-10-4-3-9(5-11(10)17-2)15-7-8(6-13)12(14)18/h3-5,7,15H,1-2H3,(H2,14,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMLMDWTCSGEH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=S)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=S)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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